molecular formula C23H19F6N3S B3080612 1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea CAS No. 1088705-53-6

1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea

Cat. No.: B3080612
CAS No.: 1088705-53-6
M. Wt: 483.5 g/mol
InChI Key: IYOXSNQTLZTQFG-WOJBJXKFSA-N
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Description

1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (CAS: 1088705-53-6) is a chiral thiourea derivative widely used in asymmetric organocatalysis. Its structure features a rigid (1R,2R)-2-amino-1,2-diphenylethyl backbone and a 3,5-bis(trifluoromethyl)phenyl group, which enhances hydrogen-bonding interactions critical for enantioselective reactions . The compound is synthesized via condensation of (1R,2R)-2-amino-1,2-diphenylethylamine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous solvents like THF or CH₂Cl₂, typically yielding high purity (97–98%) after chromatographic purification .

Key spectral data includes:

  • IR: Strong absorption at 3317 cm⁻¹ (N-H stretching) .
  • ¹H NMR: Broad singlet at δ 10.3 ppm (thiourea NH) .
  • ¹³C NMR: Signal at 180.16 ppm (C=S) .
  • HRMS: Confirms molecular formula C₂₃H₁₉F₆N₃S .

The compound is commercially available (e.g., BLD Pharm, Thermo Scientific) for applications in asymmetric ketone synthesis, thiolysis, and aminolysis reactions .

Properties

IUPAC Name

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F6N3S/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14/h1-13,19-20H,30H2,(H2,31,32,33)/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOXSNQTLZTQFG-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea typically involves the reaction of an appropriate amine with a thiourea derivative. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Depending on the specific synthetic route, catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or continuous flow reactors: To control reaction parameters precisely.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Catalytic Activity in Asymmetric Nitro-Mannich Reactions

This compound functions as a bifunctional organocatalyst, enabling enantioselective nitro-Mannich reactions between N-Boc imines and nitroalkanes . Key characteristics include:

Reaction Parameters

ConditionValue/Range
Catalyst loading1–10 mol%
Temperature-20°C to 25°C
Diastereoselectivity (dr)75:25 to >95:5
Enantioselectivity (ee)90–99%

The trifluoromethyl groups enhance electrophilic activation of imines through hydrogen bonding, while the chiral diphenylethylamine moiety directs stereochemical outcomes .

Mechanistic Insights

The catalyst operates via a dual activation mechanism:

  • Thiourea moiety : Binds to nitroalkanes via H-bonding, increasing nucleophilicity.

  • Amine group : Activates imines through Brønsted acid interactions (Figure 1) .

Transition State Model

TS={H bond between thiourea S O and nitroalkane OProton transfer from NH to imine NChiral environment steers Re Si face selectivity\text{TS}=\begin{cases}\text{H bond between thiourea S O and nitroalkane O}\\\text{Proton transfer from NH to imine N}\\\text{Chiral environment steers Re Si face selectivity}\end{cases}

This model explains the observed anti-selectivity (>95:5 dr) in β-nitroamine products .

Substrate Scope and Limitations

Substrate TypeYield (%)ee (%)Notes
Aromatic N-Boc imines58–8790–99Electron-deficient preferred
Aliphatic nitroalkanes45–7885–95Steric hindrance reduces ee
Trifluoromethyl ketimines60–8280–90Moderate dr (3:1–5:1)

Reactions tolerate electron-withdrawing substituents but struggle with bulky tert-butyl groups .

Comparative Performance Against Other Catalysts

Catalyst Typeee (%)Reaction Time (h)Required Equivalents
This thiourea 9924–481.1–2
BAM triflate 95725
Cinchona-alkaloid 90963

Superior enantiocontrol and reduced nitroalkane stoichiometry make this catalyst advantageous .

Derivatization and Stability

  • Protection : Forms stable trifluoroacetamides (TFAA/pyridine) for isolation .

  • Hydrolysis : Thiourea group resists hydrolysis under acidic (pH 3–5) and basic (pH 8–10) conditions .

  • Thermal stability : Decomposes above 200°C (DSC data) .

This compound’s bifunctional design and modular structure position it as a versatile tool for synthesizing chiral amines. Ongoing research explores its adaptation to photoinduced and cascade reactions, though challenges remain in expanding substrate compatibility .

Scientific Research Applications

Asymmetric Synthesis

Chiral Catalysts : This compound is often utilized as a chiral catalyst in asymmetric synthesis. Thioureas can facilitate reactions by stabilizing transition states and enhancing enantioselectivity. For instance, it has been effectively applied in the direct asymmetric aldol reaction, leading to high yields of chiral products with excellent enantioselectivity. The presence of the trifluoromethyl group contributes to the electronic properties that favor the formation of specific enantiomers .

Catalysis

Organocatalysis : The compound serves as an organocatalyst in various reactions, including Michael additions and imine formations. Its ability to form hydrogen bonds enhances the reactivity of substrates, allowing for milder reaction conditions compared to traditional metal catalysts. Studies have shown that using this thiourea derivative can significantly improve reaction rates and selectivity .

Mechanistic Insights : Research indicates that the mechanism involves the formation of a thiourea–substrate complex, which stabilizes the transition state. This was evidenced by kinetic studies demonstrating that the rate of reaction increases with the concentration of the thiourea catalyst .

Medicinal Chemistry

Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines, showing inhibition of cell proliferation. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are needed to elucidate its full pharmacological profile .

Drug Development : Due to its unique structural features, 1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea is being explored for modifications aimed at enhancing bioavailability and reducing toxicity in drug formulations. Its derivatives are being synthesized and evaluated for improved therapeutic efficacy against specific targets .

Case Study 1: Asymmetric Aldol Reaction
In a study published in Organic Letters, researchers demonstrated that this thiourea derivative catalyzed an aldol reaction with up to 95% yield and >90% enantiomeric excess (ee). The reaction conditions were optimized to achieve these results without the need for additional solvents or reagents .

Case Study 2: Anticancer Activity
A recent investigation reported that derivatives of this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The study highlighted a dose-dependent response and suggested further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of 1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Structural and Functional Differences

Thiourea derivatives with analogous backbones or aryl groups exhibit distinct catalytic and physical properties. Below is a comparative analysis:

Compound Name Structural Features Catalytic Performance/Applications Key Physical Properties
1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea - (1R,2R)-diphenylethylamine backbone
- Electron-withdrawing CF₃ groups on aryl
High enantioselectivity in ketone synthesis (86% yield in model reactions) IR: 3317 cm⁻¹; m.p.: Not reported; Soluble in THF, CH₂Cl₂
(R,R)-1-[2-(1-Ethylpropylamino)-1,2-diphenylethyl]-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (1j) - Bulky ethylpropylamino substituent
- Same CF₃-phenyl group
Moderate activity in anhydride aminolysis; steric hindrance reduces substrate accessibility IR: 3239.9 cm⁻¹; ¹H NMR: δ 10.5 ppm (br); m.p.: Not reported
(R,R)-1-[2-(1-Ethylpropylamino)-1,2-diphenylethyl]-3-(4-nitrophenyl)thiourea (1k) - Nitro group (strong electron-withdrawing)
- No CF₃ groups
Lower enantioselectivity due to reduced H-bonding; used in nitroaryl-selective reactions IR: 3330.5 cm⁻¹; ¹³C NMR: δ 179.85 ppm; m.p.: Not reported
1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(piperidin-1-yl)cyclohexyl)thiourea - Cyclohexyl backbone with piperidine
- Same CF₃-phenyl group
Enhanced solubility in polar solvents; used in ion-binding catalysis CAS: 1289514-24-4; m.p.: Not reported; Molecular weight: 453.49
1-(Adamantan-1-yl)-3-((1R,2S,4R)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)thiourea (58) - Rigid bicyclic backbone
- Adamantyl group
High thermal stability; niche applications in sterically hindered systems m.p.: 144–145°C; Soluble in Et₂O
Key Findings from Comparative Studies

Electronic Effects: The 3,5-bis(trifluoromethyl)phenyl group in the target compound enhances hydrogen-bond donor ability compared to nitro or cyano substituents, leading to superior enantioselectivity in asymmetric catalysis .

Steric Influence: Bulky substituents (e.g., ethylpropylamino in 1j) reduce catalytic efficiency by limiting substrate access to the thiourea’s NH protons .

Backbone Rigidity : Cyclohexyl or bicyclic backbones (e.g., compound 58) improve thermal stability but may reduce conformational flexibility required for certain reactions .

Commercial Viability : The target compound is more widely available (e.g., ≥97% purity from BLD Pharm) than analogs like 1k or 1j, which are primarily research-grade .

Data Tables

Table 1: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Observed)
Target compound 3317 10.3 (br) 180.16 C₂₃H₁₉F₆N₃S
(R,R)-1j 3239.9 10.5 (br) 140.06 C₂₈H₂₈F₆N₄S
(R,R)-1k 3330.5 10.5 (s) 179.85 C₂₅H₂₅N₃O₂S

Table 2: Physical Properties

Compound Melting Point (°C) Solubility Purity (%)
Target compound Not reported THF, CH₂Cl₂ 97–98
1-(Adamantan-1-yl)-3-...thiourea (58) 144–145 Et₂O >95
(R,R)-1j Not reported CHCl₃ ~90

Biological Activity

The compound 1-((1R,2R)-2-amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for a broad spectrum of pharmacological properties including antibacterial, antifungal, anticancer, and antiviral activities. This article synthesizes existing research findings on the biological activity of this specific thiourea derivative.

Chemical Structure and Properties

The compound features a thiourea functional group, which is characterized by the presence of a sulfur atom bonded to a carbon atom that is also connected to two amine groups. The presence of the trifluoromethyl group enhances lipophilicity and biological activity by improving membrane permeability.

Table 1: Structural Characteristics

ComponentDescription
Core Structure Thiourea
Substituents 3,5-bis(trifluoromethyl)phenyl and diphenylethyl
Functional Groups Amino groups and thiocarbonyl

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that thioureas can disrupt bacterial cell walls due to their ability to interact with carboxyl and phosphate groups on bacterial surfaces.

  • Minimum Inhibitory Concentration (MIC) : Preliminary data suggest that derivatives similar to this compound have MIC values ranging from 2 µg/mL to 64 µg/mL against resistant strains of Staphylococcus aureus and other pathogens .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer potential. The ability of these compounds to inhibit cancer cell proliferation has been attributed to their interaction with specific molecular pathways involved in tumor growth.

  • Case Study : A study reported that similar thiourea derivatives showed IC50 values between 1.50 µM and 20 µM against various cancer cell lines including pancreatic and breast cancer cells . The mechanism includes targeting angiogenesis and altering cancer cell signaling pathways.

Antioxidant Activity

Antioxidant properties are another area where thiourea compounds show promise. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.

  • Findings : Certain thiourea derivatives demonstrated strong antioxidant activity with IC50 values indicating effective radical scavenging capabilities .

The biological activity of thioureas can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies indicate that thiourea derivatives act as dual inhibitors of critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate microbial membranes effectively, leading to cell lysis.
MechanismDescription
Enzyme Inhibition Inhibits DNA gyrase and topoisomerase IV
Cell Membrane Disruption Enhances permeability leading to cell lysis
Radical Scavenging Reduces oxidative stress via free radical scavenging

Q & A

Q. Table 1: Typical Synthesis Conditions

ReagentMolar RatioSolventTemperatureReaction Time
(1R,2R)-diamine1.0DCM0–5°C12–24 h
3,5-bis(CF₃)phenyl isothiocyanate1.1DCMRT2 h

What advanced spectroscopic and crystallographic techniques confirm stereochemistry and molecular conformation?

  • (Basic Characterization Question) *

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles and dihedral angles to confirm the (R,R) configuration. Single-crystal analysis (e.g., P2₁2₁2₁ space group) provides unambiguous structural data .
  • 2D NMR (NOESY/ROESY) : Detects spatial proton proximity, validating the relative configuration.
  • Vibrational Circular Dichroism (VCD) : Determines absolute configuration in solution.
  • HRMS : Verifies molecular formula (C₂₃H₂₀F₆N₄S) and isotopic patterns .

Q. Table 2: Hypothetical Crystallographic Data

ParameterValue
Space GroupP2₁2₁2₁
Unit Cell (Å)a=8.21, b=12.34, c=15.67
R-factor0.042

How can researchers design experiments to resolve contradictions in reported biological activities?

  • (Advanced Data Analysis Question) *

Methodological Answer:
Contradictions may arise from stereochemical impurities or assay conditions. Mitigation strategies:

Enantiomeric Purity Verification : Re-analyze batches via chiral HPLC .

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%).

Dose-Response Curves : Test across 4–6 logarithmic concentrations to calculate accurate IC₅₀ values.

Counter-Screens : Validate selectivity against related targets (e.g., compare inhibition of trypsin vs. chymotrypsin) .

What computational approaches predict binding modes and interaction mechanisms with biological targets?

  • (Advanced Mechanistic Question) *

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT) to model thiourea-enzyme interactions.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories) to assess binding kinetics .

Q. Key Parameters :

  • Docking Scoring Functions : Include van der Waals and hydrogen-bonding terms.
  • Solvent Models : Use TIP3P water for MD simulations.

What methodologies assess environmental persistence and degradation pathways?

  • (Advanced Environmental Impact Question) *

Methodological Answer:

  • OECD 301D Test : Incubate compound (10 mg/L) with activated sludge; monitor CO₂ evolution over 28 days.
  • LC-HRMS : Identify transformation products (e.g., hydrolyzed or oxidized metabolites).
  • Photolysis Studies : Expose aqueous solutions to UV-Vis light (λ=254 nm) and quantify degradation via HPLC .

Q. Table 3: Hypothetical Degradation Data

ConditionHalf-Life (Days)Major Metabolite
Aerobic Soil45Des-amino derivative
Aqueous UV12Sulfonic acid analog

How can researchers optimize experimental protocols for reproducibility in enantioselective catalysis studies?

  • (Advanced Catalysis Question) *

Methodological Answer:

  • Catalyst Screening : Test chiral ligands (e.g., BINAP or Salen derivatives) in asymmetric reactions.
  • Reaction Monitoring : Use in-situ IR spectroscopy to track thiourea-catalyst intermediates.
  • Kinetic Resolution : Measure enantiomeric excess (ee) via chiral GC or HPLC after 24 h .

Q. Critical Parameters :

  • Solvent Choice : Non-polar solvents (e.g., toluene) enhance enantioselectivity.
  • Temperature : Optimize between 25–40°C to balance rate and ee.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea

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